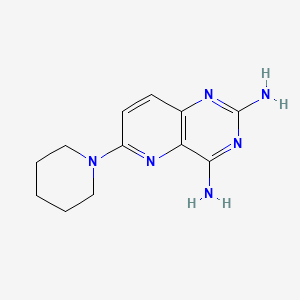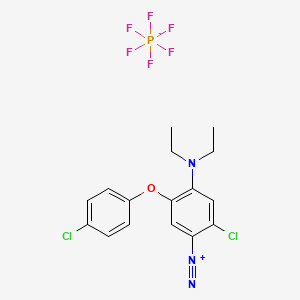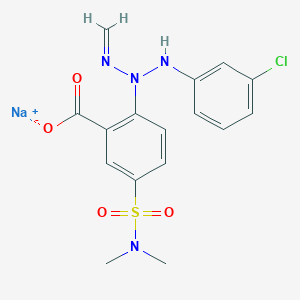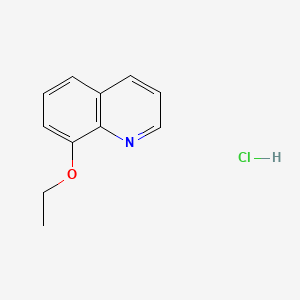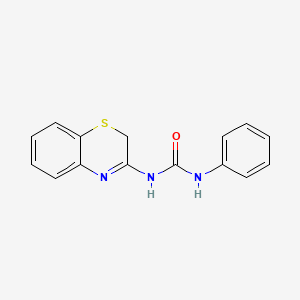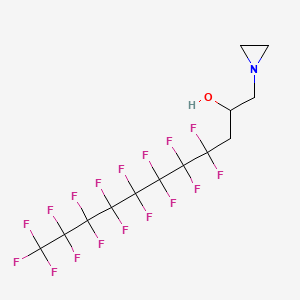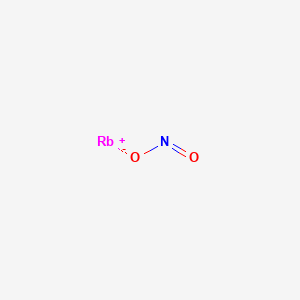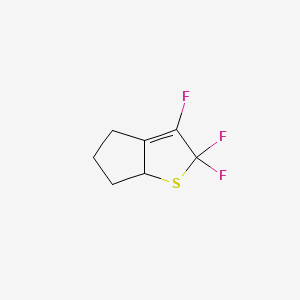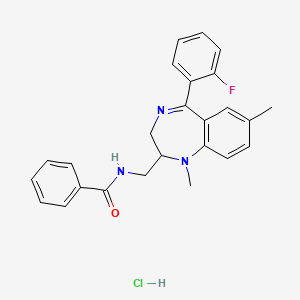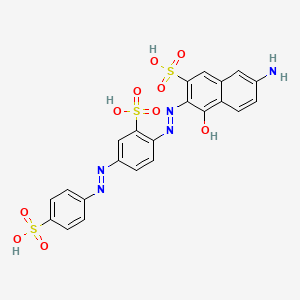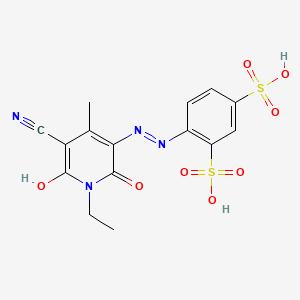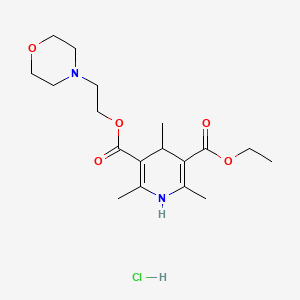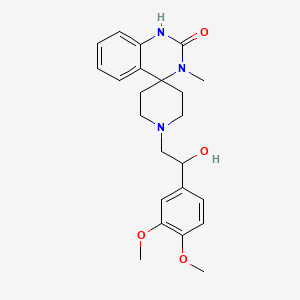
Spiro(piperidine-4,4'(1'H)-quinazolin)-2'(3'H)-one, 1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3'-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro(piperidine-4,4’(1’H)-quinazolin)-2’(3’H)-one, 1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3’-methyl- is a complex organic compound that features a spiro linkage between a piperidine and a quinazolinone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(piperidine-4,4’(1’H)-quinazolin)-2’(3’H)-one, 1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3’-methyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Quinazolinone Formation: The quinazolinone moiety can be synthesized through condensation reactions involving anthranilic acid derivatives.
Spiro Linkage Formation: The spiro linkage is formed by coupling the piperidine and quinazolinone intermediates under specific conditions.
Functional Group Modifications: Introduction of the 3,4-dimethoxyphenyl and hydroxyethyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group.
Reduction: Reduction reactions could target the quinazolinone moiety.
Substitution: Substitution reactions may occur at the aromatic ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibition: May act as inhibitors for specific enzymes.
Receptor Binding: Potential to bind to biological receptors, influencing cellular processes.
Medicine
Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Material Science:
作用機序
The mechanism of action of Spiro(piperidine-4,4’(1’H)-quinazolin)-2’(3’H)-one, 1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3’-methyl- would depend on its specific interactions with molecular targets. This could involve:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate interaction.
Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.
類似化合物との比較
Similar Compounds
Spirooxindoles: Compounds with a spiro linkage involving an oxindole moiety.
Spirocyclic Piperidines: Compounds with a spiro linkage involving a piperidine ring.
Uniqueness
Spiro(piperidine-4,4’(1’H)-quinazolin)-2’(3’H)-one, 1-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3’-methyl- is unique due to its specific combination of functional groups and spiro linkage, which may confer distinct chemical and biological properties.
特性
CAS番号 |
85732-33-8 |
|---|---|
分子式 |
C23H29N3O4 |
分子量 |
411.5 g/mol |
IUPAC名 |
1'-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-methylspiro[1H-quinazoline-4,4'-piperidine]-2-one |
InChI |
InChI=1S/C23H29N3O4/c1-25-22(28)24-18-7-5-4-6-17(18)23(25)10-12-26(13-11-23)15-19(27)16-8-9-20(29-2)21(14-16)30-3/h4-9,14,19,27H,10-13,15H2,1-3H3,(H,24,28) |
InChIキー |
GOEMANQIHBIFOC-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)NC2=CC=CC=C2C13CCN(CC3)CC(C4=CC(=C(C=C4)OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


